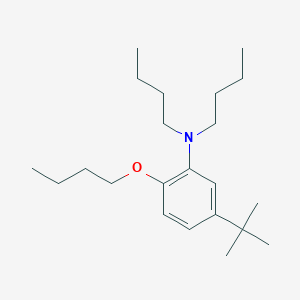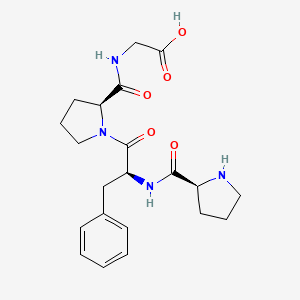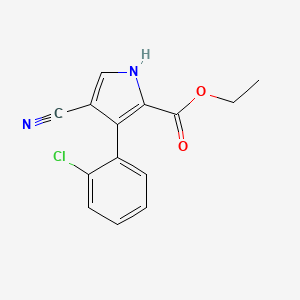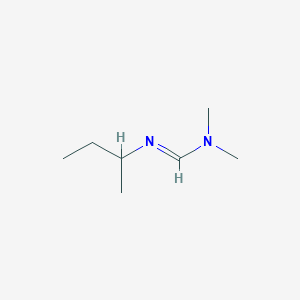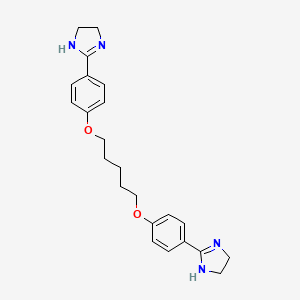![molecular formula C14H18N2O4 B14419219 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine CAS No. 80645-16-5](/img/structure/B14419219.png)
1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine is an organic compound that features a piperidine ring attached to a benzodioxole moiety with a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine typically involves the reaction of 6-nitro-1,3-benzodioxole with piperidine under specific conditions. The process may include:
Step 1: Nitration of 1,3-benzodioxole to introduce the nitro group.
Step 2: Alkylation of the nitrated benzodioxole with an appropriate alkylating agent to form the ethyl derivative.
Step 3: Reaction of the ethyl derivative with piperidine to form the final compound.
Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
Comparison: 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine is unique due to its combination of a piperidine ring and a nitro-substituted benzodioxole moiety. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
80645-16-5 |
|---|---|
Molekularformel |
C14H18N2O4 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
1-[2-(6-nitro-1,3-benzodioxol-5-yl)ethyl]piperidine |
InChI |
InChI=1S/C14H18N2O4/c17-16(18)12-9-14-13(19-10-20-14)8-11(12)4-7-15-5-2-1-3-6-15/h8-9H,1-7,10H2 |
InChI-Schlüssel |
QGLXSDNHBRQLOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


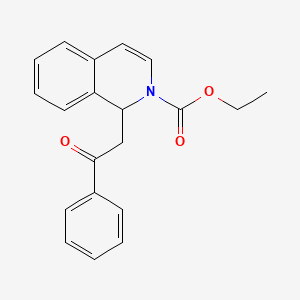

![4-[3-(Dimethylamino)propoxy]phenol](/img/structure/B14419154.png)

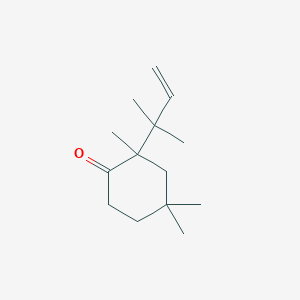

![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
